N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 350993-26-9
VCID: VC5227077
InChI: InChI=1S/C14H14N2O5S/c1-21-13-7-5-11(6-8-13)10-15-22(19,20)14-4-2-3-12(9-14)16(17)18/h2-9,15H,10H2,1H3
SMILES: COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Molecular Formula: C14H14N2O5S
Molecular Weight: 322.34

N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide

CAS No.: 350993-26-9

Cat. No.: VC5227077

Molecular Formula: C14H14N2O5S

Molecular Weight: 322.34

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-3-nitrobenzenesulfonamide - 350993-26-9

Specification

CAS No. 350993-26-9
Molecular Formula C14H14N2O5S
Molecular Weight 322.34
IUPAC Name N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C14H14N2O5S/c1-21-13-7-5-11(6-8-13)10-15-22(19,20)14-4-2-3-12(9-14)16(17)18/h2-9,15H,10H2,1H3
Standard InChI Key IVYXIOWXODCOID-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzenesulfonamide core substituted with a nitro group at the 3-position and an N-(4-methoxybenzyl) moiety. The sulfonamide functional group (SO2NH\text{SO}_2\text{NH}) bridges the nitrobenzene and methoxybenzyl units, creating a planar arrangement that influences its electronic properties . The IUPAC name, N-[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide, reflects this connectivity .

Stereoelectronic Effects

The nitro group (NO2-\text{NO}_2) induces strong electron-withdrawing effects, polarizing the benzene ring and enhancing the electrophilicity of the sulfonamide sulfur atom. Conversely, the methoxy group (OCH3-\text{OCH}_3) donates electron density via resonance, creating a push-pull electronic configuration that stabilizes the molecule . This duality is critical for its reactivity in nucleophilic substitution and condensation reactions.

Synthesis and Reaction Pathways

Sulfonylation of 4-Methoxybenzylamine

Reaction of 4-methoxybenzylamine with 3-nitrobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound :

4-MeO-C6H4CH2NH2+3-NO2C6H4SO2ClEt3NN-(4-MeO-benzyl)-3-NO2-benzenesulfonamide+HCl\text{4-MeO-C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{3-NO}_2\text{C}_6\text{H}_4\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-MeO-benzyl)-3-NO}_2\text{-benzenesulfonamide} + \text{HCl}

The reaction typically proceeds at 0–25°C with yields exceeding 90% after purification by recrystallization .

Alternative Pathways

Aryl diazonium salts of 3-nitrobenzenesulfonic acid may couple with 4-methoxybenzylamine under Ullmann or Buchwald-Hartwig conditions, though these methods are less commonly reported .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, Acetone-d6):

  • δ 8.70 (s, 1H, SO₂NH)

  • δ 8.20–7.40 (m, 4H, aromatic H from nitrobenzene)

  • δ 7.30–6.80 (m, 4H, aromatic H from methoxybenzyl)

  • δ 4.40 (d, J = 5.6 Hz, 2H, CH₂N)

  • δ 3.80 (s, 3H, OCH₃)

13C NMR (100 MHz, Acetone-d6):

  • δ 163.5 (C=O of methoxy), 148.2 (C-NO₂), 134.1–122.0 (aromatic carbons), 56.1 (OCH₃), 45.8 (CH₂N) .

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

  • 3264 (N-H stretch, sulfonamide)

  • 1520 and 1350 (asymmetric/symmetric NO₂ stretches)

  • 1156 (S=O symmetric stretch)

  • 1260 (C-O-C stretch from methoxy) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 322.34 (calculated for C14H14N2O5S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{5}\text{S}) .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point96–97°CDifferential scanning calorimetry
SolubilitySoluble in acetone, DMF; insoluble in waterExperimental data
LogP (Partition Coefficient)2.81 ± 0.32Computational (PubChem)

The compound’s low aqueous solubility and moderate lipophilicity suggest utility in non-polar reaction media or as a hydrophobic pharmacophore .

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The nitro group facilitates reduction to an amine (NH2-\text{NH}_2), enabling subsequent cyclization reactions. For example, catalytic hydrogenation yields 3-aminobenzenesulfonamide derivatives, which are precursors to sulfa drugs .

Protecting Group in Peptide Chemistry

The sulfonamide moiety can act as a temporary protecting group for amines, removable via acidic hydrolysis or reductive cleavage .

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